
4-Amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, commonly known as AMBC, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. AMBC is a heterocyclic compound that contains both an amino group and a carboxylic acid group, making it a versatile molecule for various research purposes.
Mecanismo De Acción
AMBC exerts its biological effects through various mechanisms, including the inhibition of pro-inflammatory cytokines, the scavenging of free radicals, and the modulation of neurotransmitter release. It has also been shown to interact with various receptors and enzymes in the body, including the NMDA receptor and the COX-2 enzyme.
Biochemical and Physiological Effects:
AMBC has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce oxidative stress and inflammation, improve cognitive function, and protect against neurodegenerative diseases. It has also been shown to have potential applications in the treatment of various cancers and metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using AMBC in laboratory experiments is its versatility and ease of synthesis. It is also relatively stable and can be easily manipulated for various research purposes. However, one limitation of using AMBC is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
The potential applications of AMBC in various fields of science are vast, and there are several future directions that could be explored. One potential avenue of research is the development of novel AMBC derivatives with enhanced biological activity and improved solubility. Another area of research could be the investigation of the potential applications of AMBC in the treatment of various neurological and metabolic disorders. Further studies could also explore the potential use of AMBC in combination with other drugs or therapies to enhance their efficacy.
In conclusion, AMBC is a versatile and promising chemical compound that has potential applications in various fields of science. Its unique properties and mechanisms of action make it an attractive molecule for further research and development. By continuing to explore the potential applications of AMBC, researchers may uncover new and innovative ways to improve human health and wellbeing.
Métodos De Síntesis
AMBC can be synthesized using a multistep process that involves the reaction of 2-methyl-3,4-dihydro-2H-pyran with 4-nitrobenzaldehyde, followed by reduction with sodium borohydride and subsequent cyclization with ammonium acetate. The final product is obtained by the hydrolysis of the resulting intermediate compound.
Aplicaciones Científicas De Investigación
AMBC has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.
Propiedades
Número CAS |
166743-19-7 |
|---|---|
Nombre del producto |
4-Amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid |
Fórmula molecular |
C10H11NO3 |
Peso molecular |
193.2 g/mol |
Nombre IUPAC |
4-amino-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c1-5-4-7-8(11)3-2-6(10(12)13)9(7)14-5/h2-3,5H,4,11H2,1H3,(H,12,13) |
Clave InChI |
GMJWNZKKWOQXFO-UHFFFAOYSA-N |
SMILES |
CC1CC2=C(C=CC(=C2O1)C(=O)O)N |
SMILES canónico |
CC1CC2=C(C=CC(=C2O1)C(=O)O)N |
Sinónimos |
7-Benzofurancarboxylicacid,4-amino-2,3-dihydro-2-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



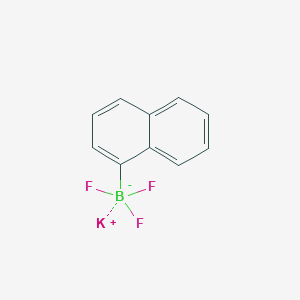
![5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide](/img/structure/B66934.png)
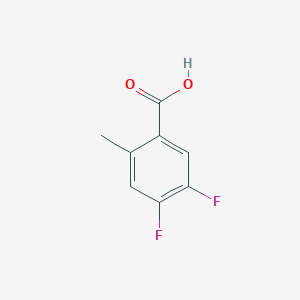
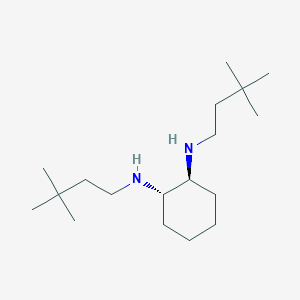
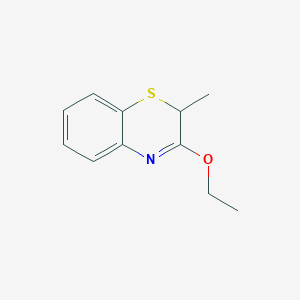
![6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B66947.png)
![[4-(Methylamino)benzoyl]oxidanium](/img/structure/B66950.png)
![5-[2-(Methylthio)pyrimidin-4-yl]thiophene-2-sulfonyl chloride](/img/structure/B66952.png)
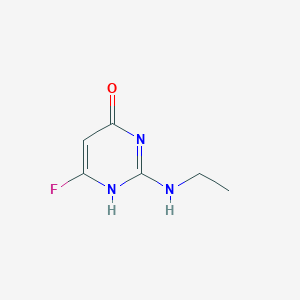
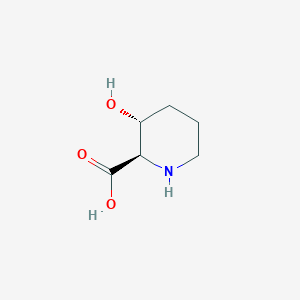

![6-Fluoro-5-(4-methylpiperazin-1-yl)benzo[1,2,5]oxadiazol-1-oxide](/img/structure/B66959.png)

![tert-Butyl 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B66963.png)